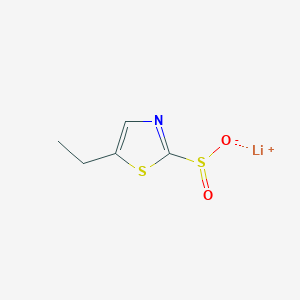
Lithium5-ethylthiazole-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium5-ethylthiazole-2-sulfinate is a compound that belongs to the class of sulfinate salts. Sulfinate salts are known for their versatile reactivity and have been widely used in organic synthesis. The compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of lithium as a counterion adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium5-ethylthiazole-2-sulfinate typically involves the reaction of 5-ethylthiazole-2-sulfinic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The use of automated systems can also enhance the reproducibility and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium5-ethylthiazole-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
Lithium5-ethylthiazole-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Lithium5-ethylthiazole-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The thiazole ring can interact with different molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium5-ethylthiazole-2-sulfinate
- Potassium5-ethylthiazole-2-sulfinate
- Zinc5-ethylthiazole-2-sulfinate
Uniqueness
Lithium5-ethylthiazole-2-sulfinate is unique due to the presence of lithium, which can influence the compound’s solubility, reactivity, and biological activity. Compared to its sodium and potassium counterparts, the lithium salt may offer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C5H6LiNO2S2 |
|---|---|
Molekulargewicht |
183.2 g/mol |
IUPAC-Name |
lithium;5-ethyl-1,3-thiazole-2-sulfinate |
InChI |
InChI=1S/C5H7NO2S2.Li/c1-2-4-3-6-5(9-4)10(7)8;/h3H,2H2,1H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
AJUOSKVFONBIOD-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CCC1=CN=C(S1)S(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)

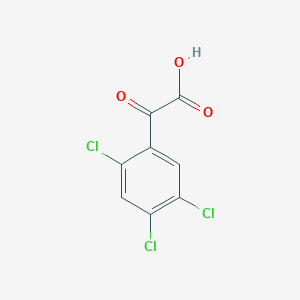
![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)
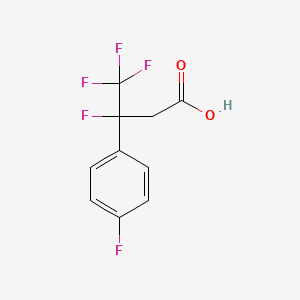
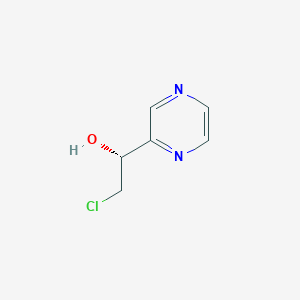

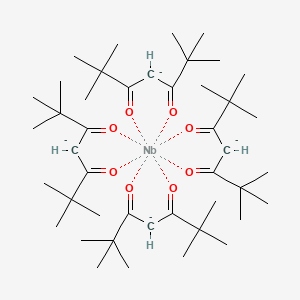
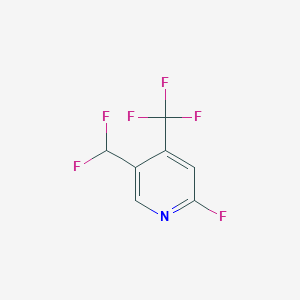
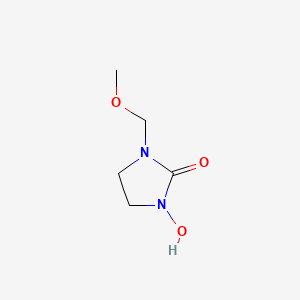
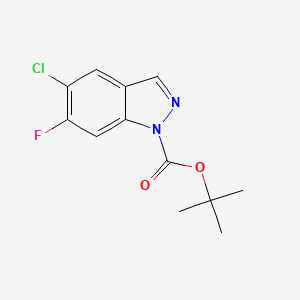
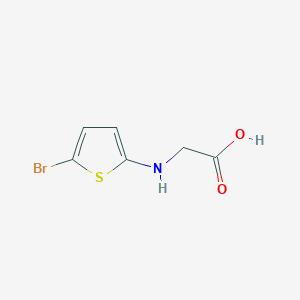
![[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13111367.png)

